molecular formula C24H21BrN2O B4084997 8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Cat. No.: B4084997
M. Wt: 433.3 g/mol
InChI Key: JAYHHPYWRXRBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a cyclohexa[a]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multiple steps. One common method includes the bromination of phenanthroline derivatives, followed by cyclization and functionalization reactions. For example, brominated phenanthroline can be synthesized via a two-step protocol involving N-oxide formation using m-chloroperbenzoic acid (m-CPBA) and subsequent bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenanthrolinones.

Scientific Research Applications

8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its interaction with molecular targets, such as metal ions. As a chelating ligand, it forms stable complexes that can influence various biochemical pathways. The specific pathways and molecular targets depend on the metal ions and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE apart from similar compounds is its specific bromophenyl substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with metal ions and other molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(2-bromophenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O/c1-24(2)12-16-21-15-7-5-11-26-18(15)9-10-19(21)27-23(22(16)20(28)13-24)14-6-3-4-8-17(14)25/h3-11,23,27H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHHPYWRXRBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5Br)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 2
Reactant of Route 2
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 3
Reactant of Route 3
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 4
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 5
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Reactant of Route 6
8-(2-BROMOPHENYL)-11,11-DIMETHYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.